1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
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Overview
Description
Preparation Methods
The synthesis of EINECS 287-446-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the formation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The resulting azo compound is then complexed with hydroxychromate and 2-aminoethanol to form the final product. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
EINECS 287-446-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or alter the azo group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
EINECS 287-446-1 finds applications in multiple scientific research fields:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of EINECS 287-446-1 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s azo group and chromate moiety play crucial roles in its biological activity, potentially inhibiting enzyme function or altering protein structure. These interactions can disrupt cellular processes, leading to the compound’s observed effects in various biological systems .
Comparison with Similar Compounds
EINECS 287-446-1 can be compared with other similar compounds, such as:
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulphonato(3-))hydroxychromate(1-), compound with 2-aminoethanol (11): (EINECS 287-255-3)
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulphonato(3-))hydroxychromate(1-), compound with 2-aminoethanol (11): (EINECS 287-255-4) These compounds share similar structural features but may differ in their specific substituents or complexing agents, leading to variations in their chemical and biological properties.
EINECS 287-446-1 stands out due to its unique combination of functional groups and its specific applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
85508-21-0 |
---|---|
Molecular Formula |
C16H28N6O2 |
Molecular Weight |
336.43 g/mol |
IUPAC Name |
2-amino-3-[10-(2-amino-5-oxo-4H-imidazol-3-yl)decyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C16H28N6O2/c17-15-19-13(23)11-21(15)9-7-5-3-1-2-4-6-8-10-22-12-14(24)20-16(22)18/h1-12H2,(H2,17,19,23)(H2,18,20,24) |
InChI Key |
ULIKHNRXJNYEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(N1CCCCCCCCCCN2CC(=O)N=C2N)N |
Origin of Product |
United States |
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